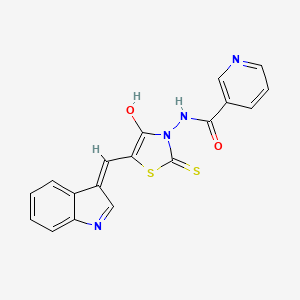

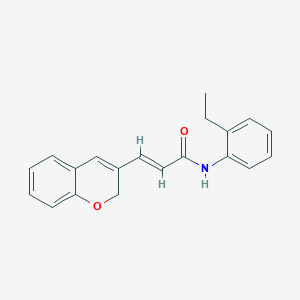

![molecular formula C16H20N6O4S B2889190 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine CAS No. 2199978-03-3](/img/structure/B2889190.png)

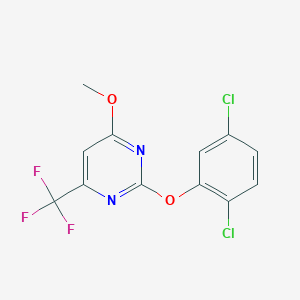

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The compound has been obtained from two biologically active compounds such as isoxazole and cytisine . The reaction led to the single-stage method under very mild conditions to obtain some 4-[(3,5-dimethyl-1,2-oxazole-4-yl)sulfonyl]amides .Molecular Structure Analysis

The molecular formula of the compound is CHNOS . The average mass is 339.413 Da and the monoisotopic mass is 339.136505 Da . The structure of the compound has been confirmed with 2D NMR spectroscopy of COSY (1H-1H), HMQC (1H-13C), and HMBC (1H-13C) .Chemical Reactions Analysis

The compound has been obtained by reacting a sulfochloride with cytisine in the presence of a pyridine base . This reaction led to the single-stage method under very mild conditions to obtain 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine .Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3 . Its boiling point is 626.9±65.0 °C at 760 mmHg . The compound has a molar refractivity of 110.8±0.5 cm3 . It has 9 H bond acceptors and 1 H bond donor .Scientific Research Applications

Synthesis and Chemical Properties

- Research on the synthesis and chemical properties of triazolo[1,5-c]pyrimidines shows the potential for generating a variety of heterocyclic compounds with interesting biological activities. For instance, the cyclization of isothiosemicarbazones has led to the synthesis of 2,3-dihydro[1,2,4] triazolo[1,5-c]pyrimidines, which upon oxidation yield [1,2,4]triazolo[1,5-c]pyrimidines (Yamazaki, 1981).

Biological Applications

Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds have demonstrated excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This indicates the potential utility of similar sulfonamide compounds in agricultural applications (Moran, 2003).

Novel ALS inhibitors based on the triazolopyrimidinesulfonamide framework have been synthesized, highlighting the role of sulfonylurea and triazolopyrimidinesulfonamide derivatives in herbicidal activity. These compounds serve as a basis for developing new herbicides (Ren et al., 2000).

Anticancer Research

- Modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide with an alkylurea group resulted in compounds showing potent antiproliferative activities against various human cancer cell lines, suggesting their potential as anticancer agents with reduced toxicity (Wang et al., 2015).

properties

IUPAC Name |

4-[4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O4S/c1-10-15(11(2)26-20-10)27(23,24)21-8-6-12(7-9-21)16-18-17-13-4-5-14(25-3)19-22(13)16/h4-5,12H,6-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPHFGWLHOUYNME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)C3=NN=C4N3N=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

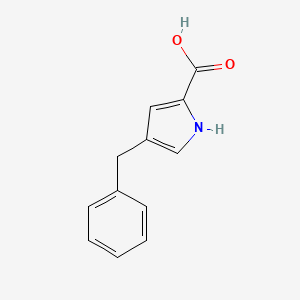

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2889112.png)

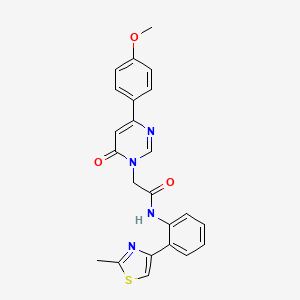

![tert-butyl N-[3-(2-tert-butylpyrimidin-4-yl)prop-2-yn-1-yl]carbamate](/img/structure/B2889122.png)

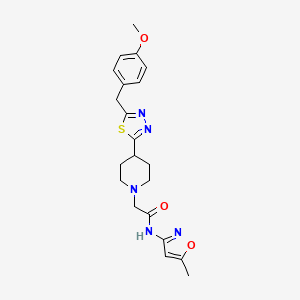

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2889123.png)

![N-[(2-chlorophenyl)methyl]-6-[1-(3,3-dimethyl-2-oxobutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide](/img/structure/B2889124.png)

![3-(3-methoxyphenyl)-7-[4-(2-thienylacetyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2889125.png)